Thianaphthene

Descripción

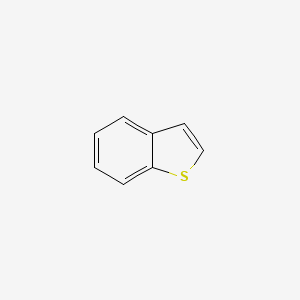

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30281-16-4 | |

| Record name | Benzo[b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052736 | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-15-8 | |

| Record name | Benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architect's Guide to Thianaphthene: A Handbook for Synthetic Chemists

Abstract

The thianaphthene, or benzo[b]thiophene, scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronics. Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices. This guide is structured to provide not only the "how" but, more critically, the "why," ensuring a robust understanding for both novice and experienced synthetic chemists. Each section includes detailed, step-by-step protocols for key reactions, comparative data, and visual diagrams to elucidate complex transformations.

Introduction: The Significance of the this compound Scaffold

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This privileged scaffold is present in a multitude of biologically active compounds and approved drugs, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[1] The electronic properties of the this compound ring system also make it a valuable component in the design of organic semiconductors and other advanced materials. The versatility and importance of this scaffold necessitate a thorough understanding of its synthesis.

This guide will explore the following key synthetic strategies:

-

Classical Approaches: Friedel-Crafts Acylation and Paal-Knorr Thiophene Synthesis.

-

Intramolecular Cyclization Strategies: Versatile methods for ring closure.

-

Modern Cross-Coupling Methodologies: Palladium-catalyzed reactions for efficient bond formation.

-

Multicomponent Reactions: The Gewald synthesis for functionalized thianaphthenes.

Classical Approaches to this compound Synthesis

Friedel-Crafts Acylation: Building the Thiophene Ring

The Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring, which can be a key step in the construction of the this compound scaffold.[2] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[3]

Causality Behind Experimental Choices: The choice of Lewis acid and solvent is critical. Strong Lewis acids like AlCl₃ are often required for less reactive aromatic substrates. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to avoid reaction with the catalyst. The regioselectivity of the acylation is governed by the electronic properties of the starting thiophene, with a strong preference for substitution at the more nucleophilic α-positions (C2 and C5).[2]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene [3][4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetic anhydride (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

-

Thiophene Addition: Following the addition of acetic anhydride, add thiophene (1.0 eq) dissolved in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-acetylthiophene.

Data Presentation: Regioselectivity in Friedel-Crafts Acylation of Substituted Thiophenes

| Substituent at C3 | Major Acylation Product(s) | Rationale |

| Electron-donating (e.g., -CH₃) | 2-acyl-3-methylthiophene | The directing effect of the methyl group reinforces the inherent preference for α-acylation. |

| Electron-withdrawing (e.g., -Br) | Mixture of 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene | The deactivating nature of the bromine makes the reaction more challenging, often leading to a mixture of isomers. |

Paal-Knorr Thiophene Synthesis: From 1,4-Dicarbonyls to Thiophenes

The Paal-Knorr synthesis is a classic and straightforward method for constructing thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7]

Causality Behind Experimental Choices: Phosphorus pentasulfide and Lawesson's reagent act as both sulfurizing and dehydrating agents.[6] The reaction is typically performed at elevated temperatures in an inert solvent like toluene or xylene. The choice of sulfurizing agent can influence the reaction efficiency and yield. Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions compared to P₄S₁₀.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonylacetone (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with hexane) to yield 2,5-dimethylthiophene.

Diagram: Paal-Knorr Thiophene Synthesis Workflow

Caption: General workflow for the Paal-Knorr thiophene synthesis.

Intramolecular Cyclization Strategies

The formation of the this compound scaffold through intramolecular cyclization is a powerful and versatile approach. These methods typically involve the construction of a suitable acyclic precursor containing a benzene ring and a thiophene fragment, which then undergoes ring closure.

Electrophilic Cyclization of o-Alkynyl Thioanisoles

This modern approach provides a high-yielding synthesis of 2,3-disubstituted benzo[b]thiophenes. The reaction proceeds via an electrophilic cyclization of readily accessible o-alkynyl thioanisoles.[8][9]

Causality Behind Experimental Choices: The choice of the electrophilic sulfur reagent is key. A stable and commercially available salt like dimethyl(thiodimethyl)sulfonium tetrafluoroborate serves as an excellent source of an electrophilic thiomethyl group.[9] The reaction proceeds under mild conditions at room temperature, tolerating a wide range of functional groups.[8] The mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by intramolecular cyclization.[8]

Experimental Protocol: Electrophilic Cyclization of an o-Alkynyl Thioanisole [8]

-

Reaction Setup: To a vial, add the o-alkynylthioanisole (1.0 eq) and dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Filter the reaction mixture, concentrate under vacuum, and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the 2,3-disubstituted benzo[b]thiophene.

Diagram: Proposed Mechanism of Electrophilic Cyclization

Caption: Simplified mechanism of electrophilic cyclization of o-alkynyl thioanisoles.

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the construction of the this compound scaffold.

Sonogashira Coupling followed by Cyclization

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient method for forming carbon-carbon bonds.[10][11] In the context of this compound synthesis, a Sonogashira coupling between a 2-halothiophenol and a terminal alkyne can be followed by an in-situ cyclization to yield 2-substituted benzo[b]thiophenes.[10]

Causality Behind Experimental Choices: This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI). A base, usually an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne. The choice of palladium ligand can be crucial for optimizing the reaction yield and scope.

Experimental Protocol: Sonogashira Coupling/Cyclization [11]

-

Reaction Setup: To a Schlenk tube under an argon atmosphere, add 2-iodothiophenol (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (4.0 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[12] This reaction can be employed to synthesize this compound derivatives, for instance, by coupling a bromo-substituted this compound with a boronic acid.[13]

Experimental Protocol: Suzuki-Miyaura Coupling for 6-(Benzothiophen-2-yl)-1H-indole Synthesis [13]

-

Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indole (1.0 eq), benzothiophene-2-boronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), triphenylphosphine (PPh₃) (0.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and degassed water.

-

Reaction Progression: Heat the mixture to reflux under a nitrogen atmosphere overnight.

-

Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Comparison of Palladium Catalysts in Cross-Coupling Reactions

| Reaction Type | Common Palladium Catalyst | Ligand | Typical Base |

| Sonogashira | Pd(PPh₃)₄ | Triphenylphosphine | Triethylamine |

| Suzuki-Miyaura | Pd(OAc)₂ | Triphenylphosphine | Potassium Carbonate |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, SPhos | Sodium tert-butoxide |

Multicomponent Reactions: The Gewald Synthesis

The Gewald reaction is a one-pot, multicomponent synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[14][15] While it directly produces aminothiophenes, these can be valuable intermediates for further functionalization to obtain a variety of this compound derivatives.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine.[14] The mechanism is thought to involve an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization.[14] The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [14]

-

Reaction Setup: In a round-bottom flask, stir a mixture of the α-methylene carbonyl compound (1.0 eq) and the α-cyanoester (1.0 eq) in ethanol.

-

Reagent Addition: Add elemental sulfur (1.1 eq) followed by a catalytic amount of morpholine.

-

Reaction Progression: Heat the reaction mixture to 50-80 °C and monitor by TLC.

-

Work-up and Purification: Upon completion, cool the mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aminothiophene.

Diagram: Gewald Reaction Mechanism Overview

Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.

Conclusion

The synthesis of the this compound scaffold is a rich and evolving field. This guide has provided a detailed exploration of several robust and widely used methodologies, from classical reactions to modern transition-metal-catalyzed transformations. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can more effectively design and execute syntheses of novel this compound derivatives for applications in drug discovery and materials science. The provided protocols and diagrams serve as a practical resource for the synthetic chemist's toolbox.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. quora.com [quora.com]

- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Gewald Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Key Chemical Reactions of the Thianaphthene Ring System

Introduction: The Thianaphthene Scaffold in Modern Chemistry

This compound, known systematically as benzo[b]thiophene, is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1][2][3] This bicyclic system is a prominent "privileged scaffold" in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in numerous biologically active molecules and functional materials.[4][5][6][7] Its structural rigidity and the ability of the sulfur atom to engage in various interactions make it a cornerstone for the design of pharmaceuticals like raloxifene (osteoporosis), zileuton (asthma), and sertaconazole (antifungal).[4][5] This guide provides an in-depth exploration of the core chemical reactivity of the this compound ring system, offering field-proven insights into the causality behind its reaction pathways and providing practical experimental frameworks for its derivatization.

Electrophilic Aromatic Substitution: The Predominance of C3-Functionalization

The aromatic nature of the this compound ring system dictates its susceptibility to electrophilic attack. However, the fusion of the benzene and thiophene rings results in a nuanced reactivity profile. The thiophene moiety is significantly more activated towards electrophiles than the fused benzene ring.[1]

Mechanism and Regioselectivity

Electrophilic substitution on this compound preferentially occurs at the C3 position. This regioselectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex or Wheland intermediate) formed upon electrophile attack. Attack at C3 allows for the positive charge to be delocalized over both the sulfur atom and the benzene ring, resulting in a more stable resonance contributor compared to attack at C2.

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate_C3 [label="Sigma Complex\n(Attack at C3)\nMore Stable", fillcolor="#D6E8D6", fontcolor="#202124"]; Intermediate_C2 [label="Sigma Complex\n(Attack at C2)\nLess Stable", fillcolor="#F8D7DA", fontcolor="#202124"]; Product_C3 [label="3-Substituted\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_C2 [label="2-Substituted\nProduct (Minor)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H_plus [label="H+", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Intermediate_C3 [label=" + E+ (Major Path)"]; this compound -> Intermediate_C2 [label=" + E+ (Minor Path)"]; Intermediate_C3 -> Product_C3 [label=" - H+"]; Intermediate_C2 -> Product_C2 [label=" - H+"];

// Invisible edges for alignment edge [style=invis]; Product_C3 -> Product_C2; }

Caption: Mechanism of Electrophilic Substitution on this compound.Common Electrophilic Substitution Reactions:

| Reaction Type | Typical Reagents | Predominant Product |

| Bromination | Br₂ in CCl₄ or CS₂ | 3-Bromothis compound |

| Nitration | HNO₃ / Acetic Anhydride | 3-Nitrothis compound |

| Sulfonation | Concentrated H₂SO₄ | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 3-Acylthis compound |

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a standard procedure for the regioselective acylation at the C3 position.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and dry dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the suspension via the dropping funnel. Stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-acetylthis compound.

Oxidation: Modulating Reactivity at the Sulfur Center

The sulfur atom in the this compound ring is susceptible to oxidation, which profoundly alters the electronic properties and chemical reactivity of the entire system.

Formation of Sulfoxides and Sulfones

Oxidation typically proceeds in a stepwise manner, first forming the this compound-1-oxide (a sulfoxide) and, upon further oxidation, the this compound-1,1-dioxide (a sulfone).[8][9] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

The conversion to the sulfone is particularly significant. This transformation disrupts the aromaticity of the thiophene ring by withdrawing electron density from the pi-system. The resulting this compound-1,1-dioxide behaves more like a conjugated diene and becomes an excellent dienophile in Diels-Alder reactions.[10]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="this compound-1-oxide\n(Sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="this compound-1,1-dioxide\n(Sulfone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Sulfoxide [label="[O] (e.g., 1 eq. m-CPBA)"]; Sulfoxide -> Sulfone [label="[O] (e.g., >2 eq. m-CPBA)"]; }

Caption: Stepwise oxidation of the this compound sulfur atom.Metalation and Cross-Coupling: Forging New Carbon-Carbon Bonds

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures.[11][12][13] The this compound scaffold is an excellent substrate for these powerful transformations.

Lithiation and Suzuki-Miyaura Coupling

A primary route to functionalizing the this compound core involves initial metalation. Reaction with strong bases like n-butyllithium (n-BuLi) results in deprotonation. Unlike electrophilic substitution, lithiation preferentially occurs at the C2 position, which is the most acidic proton on the ring. This 2-lithiothis compound intermediate is a potent nucleophile.[4]

This lithiated species can be quenched with various electrophiles or, more strategically, converted into other organometallic reagents for cross-coupling. For instance, reaction with a trialkyl borate followed by acidic workup yields this compound-2-boronic acid, a key building block for Suzuki-Miyaura coupling.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Aryl [label="R-Pd(II)-X\nLn", fillcolor="#FBBC05"]; PdII_Both [label="R-Pd(II)-R'\nLn", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R-R'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(e.g., 2-Bromothis compound)", shape=box, style=filled, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)₂\n(Boronic Acid)", shape=box, style=filled, fillcolor="#FFFFFF"]; Base [label="Base", shape=plaintext]; Waste1 [label="M-X", shape=plaintext]; Waste2 [label="M-B(OR)₂(Base)", shape=plaintext];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Both; PdII_Both -> RedElim [dir=none]; RedElim -> Pd0; RedElim -> Product [lhead=Product]; ArylHalide -> OxAdd; BoronicAcid -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> Waste1 [style=dashed]; Transmetal -> Waste2 [style=dashed]; }

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothis compound

This protocol provides a robust method for synthesizing 2-arylthianaphthenes.

-

Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromothis compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a degassed aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (usually 4-12 hours).

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography to afford the 2-arylthis compound product.

Nucleophilic Aromatic Substitution (SNAr): A Pathway for Activated Systems

Simple thianaphthenes are resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, on the ring can activate it towards nucleophilic aromatic substitution (SNAr).[14]

Mechanism and Requirements

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] A nucleophile attacks the carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][16] The presence of EWGs is crucial as they delocalize the negative charge, stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For example, 3-nitro-2-chlorothis compound readily reacts with nucleophiles like sodium methoxide, where the methoxide ion displaces the chloride. The nitro group at the 3-position is essential for stabilizing the negative charge of the Meisenheimer complex.

Reduction and Desulfurization: Ring-Opening Transformations

Reductive methods can be employed to either saturate the ring system or to remove the sulfur atom entirely, a process known as desulfurization.

Raney Nickel Desulfurization

The treatment of this compound derivatives with Raney Nickel (a finely powdered nickel-aluminum alloy) is a classic and powerful method for reductive desulfurization.[17][18] This reaction cleaves the carbon-sulfur bonds and saturates the remaining carbons with hydrogen, effectively replacing the thiophene ring with an ethyl group attached to the benzene ring. This transformation has historically been invaluable for structure elucidation and remains a useful synthetic tool for converting this compound precursors into substituted phenylpropane or phenylethane derivatives.[17] For example, desulfurization of this compound-2-carboxylic acid yields β-phenylpropionic acid.[17]

Conclusion

The this compound ring system possesses a rich and versatile chemistry, governed by the interplay between its fused aromatic rings and the resident sulfur heteroatom. Its reactivity is characterized by a strong preference for electrophilic substitution at the C3 position, susceptibility to oxidation at the sulfur center, and amenability to powerful C-C bond-forming cross-coupling reactions, particularly after C2-metalation. By understanding the fundamental principles behind these core reactions—electrophilic and nucleophilic substitution, oxidation, reduction, and metal-catalyzed couplings—researchers can strategically manipulate this important scaffold to develop novel pharmaceuticals, advanced materials, and complex molecular probes.

References

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [drugfuture.com]

- 4. This compound: A Versatile Chemical Compound_Chemicalbook [chemicalbook.com]

- 5. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Landscape of Thianaphthenes and Related Bioactive Compounds

An In-Depth Technical Guide to the Biological Activities of Naturally Occurring Thianaphthene-Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as benzo[b]thiophene, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring.[1] This scaffold is of significant interest in medicinal chemistry, forming the core of several synthetic pharmaceutical drugs.[2] Naturally, this compound and its simple derivatives are found as constituents of petroleum-related deposits like lignite tar.[3][4] While the Asteraceae family is a rich source of thiophenes, the presence of true this compound structures in these plants is not as well-documented as their simpler thiophene counterparts.

However, plants from the Asteraceae family, such as Eclipta alba (L.) Hassk., produce a diverse array of potent bioactive compounds.[5] Among these are compounds that, while not strictly thianaphthenes, share structural motifs or are broadly discussed in the context of sulfur-containing and other heterocyclic natural products. This guide will focus on the significant biological activities of key bioactive compounds isolated from Eclipta alba, providing a scientifically rigorous overview for researchers in drug discovery and development. The primary compounds of focus include wedelolactone, ecliptalbine, ursolic acid, oleanolic acid, apigenin, and luteolin.

Key Bioactive Compounds from Eclipta alba

Eclipta alba is a veritable reservoir of phytochemicals with therapeutic potential. The primary classes of bioactive compounds isolated from this plant include coumestans, alkaloids, triterpenoids, and flavonoids.[5]

-

Wedelolactone: A coumestan that is one of the most studied bioactive principles of Eclipta alba.[6]

-

Ecliptalbine: A steroidal alkaloid found in the plant.[7]

-

Ursolic Acid and Oleanolic Acid: Triterpenoids that are widely distributed in the plant kingdom and are present in Eclipta alba.[8]

-

Apigenin and Luteolin: Flavonoids that are also common in many plants and contribute to the biological activity of Eclipta alba extracts.[9]

Anticancer Activities

Several compounds from Eclipta alba have demonstrated significant cytotoxic and anticancer properties. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of these compounds are attributed to their ability to interfere with critical cellular pathways. For instance, some flavonoids and triterpenoids are known to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Dasyscyphin C (saponin) | HeLa | Cytotoxic | 50 µg/ml | [10] |

| Gymnemagenol (saponin) | HeLa | Cytotoxic | 37 µg/ml | [10] |

| 5-Fluorouracil (control) | HeLa | Cytotoxic | 36 µg/ml | [10] |

| Wedelolactone | - | Trypsin Inhibition | 2.9 µg/mL | [10] |

| Demethylwedelolactone | - | Trypsin Inhibition | 3.0 µg/mL | [10] |

| Ethanolic Leaf Extract | MDA-MB-231 | Cytotoxic | 97.20 µg/ml | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Eclipta alba have shown potent anti-inflammatory effects.

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways. Wedelolactone, for example, is an inhibitor of the IκB kinase (IKK) complex, which is crucial for the activation of the NF-κB signaling pathway.[12] This pathway is a central regulator of the inflammatory response.[14]

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by Wedelolactone.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Activity | IC50 Value | Reference |

| Wedelolactone | 5-Lipoxygenase Inhibition | Anti-inflammatory | 2.5 µM | [15] |

| Wedelolactone | IKKα and β kinase activity | Anti-inflammatory | < 10 μM | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Activities

Extracts and isolated compounds from Eclipta alba have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Extract/Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Methanolic Extract | Proteus vulgaris | 100 µg/ml | [11] |

| Methanolic Extract | Pseudomonas aeruginosa | 100 µg/ml | [11] |

| Hexane Extract | E. coli | 90.0 µg/ml | [16] |

| Hexane Extract | S. aureus | 90.0 µg/ml | [16] |

| Acetone, Ethanol, Methanol Extracts | Various bacteria | 100-500 µg/ml | [16] |

| Aqueous Extract | Various bacteria | 500-1000 µg/ml | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Isolation and Structural Elucidation

The isolation of bioactive compounds from Eclipta alba typically involves the following workflow:

Workflow for Isolation and Elucidation

Caption: General workflow for isolating bioactive compounds.

Conclusion and Future Directions

The compounds isolated from Eclipta alba, including wedelolactone, ecliptalbine, and various triterpenoids and flavonoids, demonstrate a broad spectrum of promising biological activities. Their mechanisms of action, particularly in the realms of anticancer and anti-inflammatory effects, involve the modulation of key signaling pathways such as NF-κB. While the term "this compound" may not be strictly accurate for these specific compounds, their study provides valuable insights into the therapeutic potential of naturally occurring heterocyclic and related molecules.

Future research should focus on the detailed structure-activity relationship (SAR) studies of these compounds to optimize their potency and selectivity. Further in-vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic agents for the treatment of cancer, inflammatory disorders, and infectious diseases.

References

- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecliptalbine | C27H39NO2 | CID 10692897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globaljournals.org [globaljournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. WEDELOLACTONE | 524-12-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Eclipta prostrata (L.) L. (Asteraceae): Ethnomedicinal Uses, Chemical Constituents, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. japsonline.com [japsonline.com]

Thianaphthene Derivatives: Foundational Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of facts. We will explore the underlying principles and practical considerations that make the thianaphthene scaffold a cornerstone in drug discovery. Our focus is on the causality behind its success, providing field-proven insights into its synthesis, structure-activity relationships (SAR), and therapeutic applications.

The this compound Core: A Privileged Structure by Design

The this compound scaffold, also known as benzo[b]thiophene, is an aromatic heterocyclic compound where a benzene ring is fused to a thiophene ring.[1][2] Its prevalence in medicinal chemistry is not accidental; it is a direct result of its unique combination of physicochemical properties that make it an excellent bioisostere for endogenous structures and other common pharmacophores like naphthalene and indole.[3] The substitution of carbon or nitrogen with a sulfur atom introduces critical changes in electronics, lipophilicity, and metabolic stability, allowing medicinal chemists to fine-tune drug candidates for optimal performance. Thiophene and its derivatives are recognized as privileged pharmacophores in drug discovery, with numerous approved drugs incorporating this moiety.[3][4]

The this compound core is a key component in the chemical structures of several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole.[2]

Strategic Synthesis and Functionalization

The successful application of this compound derivatives hinges on the ability to synthesize and modify them efficiently and regioselectively. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the overall complexity of the target molecule.

Foundational Synthetic Approaches

Classical methods for constructing the benzo[b]thiophene core often involve the cyclization of appropriately substituted benzene precursors.[3] However, the true power of this scaffold in modern drug discovery comes from the functionalization of the pre-formed ring system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for introducing aryl or heteroaryl substituents, which are often crucial for modulating receptor affinity and selectivity.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura C2-Arylation

This protocol details a robust and widely applicable method for the C2-arylation of a 2-halothis compound core. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields and minimizing side reactions.

Objective: To couple an arylboronic acid to the C2 position of a 2-bromothis compound scaffold.

Materials:

-

2-Bromothis compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

-

Sodium Carbonate (Na2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water (Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromothis compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Causality Insight: The use of a ferrocene-based ligand like dppf stabilizes the palladium catalyst, preventing its precipitation as palladium black and promoting efficient catalytic turnover. The aqueous base is essential for the transmetalation step of the catalytic cycle.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the C2-arylated this compound product.

Experimental Workflow Diagram:

References

- 1. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Thianaphthene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Thianaphthene, also known as benzo[b]thiophene, is a pivotal sulfur-containing heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug discovery. Its derivatives are integral to the structure of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the anti-asthmatic drug zileuton.[1][2] While its synthetic utility is vast, the handling of this compound and its reactive intermediates, particularly in common laboratory transformations such as metalation, necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth technical overview of the safety precautions for handling this compound in a laboratory setting, with a focus on explaining the rationale behind each procedural choice to ensure a self-validating system of safety.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. It is a white to pale yellow crystalline solid with a distinct aromatic, naphthalene-like odor.[3][4] While not acutely toxic, it presents several hazards that demand respect and appropriate precautions.

Key Hazards:

-

Harmful if Swallowed: this compound is classified as harmful if ingested.[1][5]

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory irritation.[5]

-

Stench: The compound possesses a strong, unpleasant odor.[1]

-

Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects, necessitating proper disposal and avoidance of environmental release.[1]

The toxicological properties of many this compound derivatives have not been fully investigated, and it is prudent to treat all new compounds as potentially hazardous.[6] Substituted benzothiophenes, for instance, can have varied biological activities, including acting as serotonin-norepinephrine-dopamine releasing agents.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95-15-8 | [1] |

| Molecular Formula | C₈H₆S | [1] |

| Molecular Weight | 134.2 g/mol | [1] |

| Appearance | White to light red crystalline solid | [1][3] |

| Melting Point | 28 - 32 °C | [1] |

| Boiling Point | 221 - 222 °C | [5] |

| Density | 1.149 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

| Odor | Naphthalene-like stench | [1][4] |

The Hierarchy of Controls: A Framework for Safety

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: Hierarchy of Controls for this compound Handling.

-

Elimination and Substitution: In a research context where this compound is the target molecule or a key intermediate, elimination is not feasible. Substitution may be possible in some cases, but the unique properties of the benzothiophene core often make it indispensable.

-

Engineering Controls: These are the primary means of controlling exposure. All work with this compound, especially when heating or generating dust, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] For highly sensitive reactions, such as those involving pyrophoric reagents, a glove box providing an inert atmosphere is the preferred engineering control.[8]

-

Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed for all experiments involving this compound. All personnel must receive comprehensive training on the hazards and safe handling procedures. It is crucial to never work alone when handling hazardous chemicals.[1]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE are critical for preventing exposure to this compound and other reagents.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn over safety goggles during procedures with a higher risk of splashing or explosion, such as when working with pyrophoric reagents.[1]

-

Skin and Body Protection: A flame-resistant lab coat is highly recommended, especially when working with flammable solvents or pyrophoric reagents.[8] Closed-toe shoes and long pants are required.

-

Hand Protection: The choice of gloves is critical and depends on the solvents being used. For incidental contact with this compound dissolved in common organic solvents like hexanes or diethyl ether, nitrile gloves are often used. However, it is imperative to consult a glove compatibility chart for the specific solvent and duration of use.[9][10][11] For handling pyrophoric reagents, a double-gloving system, such as nitrile gloves worn under neoprene or butyl rubber gloves, provides an extra layer of protection.[5]

Table 2: Glove Compatibility for Common Solvents Used with this compound

| Glove Material | Hexane | Diethyl Ether | Breakthrough Time (Approx.) | Recommendation | Source |

| Nitrile | Good | Poor | Hexane: > 480 min; Diethyl Ether: < 15 min | Suitable for hexane, not recommended for diethyl ether. | [10][11] |

| Neoprene | Good | Fair | Hexane: > 480 min; Diethyl Ether: > 30 min | Good general-purpose glove for these solvents. | |

| Butyl Rubber | Poor | Good | Hexane: < 30 min; Diethyl Ether: > 480 min | Excellent for diethyl ether, poor for hexane. | [9] |

| Viton® | Excellent | Excellent | > 480 min for both | Highest level of protection, but can be costly. | [12] |

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, if there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][13] For situations involving both organic vapors and sulfur-containing compounds, a combination cartridge may be appropriate.[6][14]

Safe Handling and Experimental Procedures

Adherence to meticulous laboratory technique is paramount when working with this compound, especially during reactions involving hazardous reagents.

General Handling and Storage

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and alkali metals.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Focus on a High-Hazard Reaction: Metalation with n-Butyllithium

A common and powerful transformation of this compound is deprotonation at the 2-position using an organolithium reagent like n-butyllithium (n-BuLi).[1] This reaction generates a highly useful nucleophile but introduces significant hazards, as n-BuLi is pyrophoric (ignites spontaneously in air).[15]

Critical Safety Considerations for Metalation:

-

Inert Atmosphere: The entire reaction, including the transfer of n-BuLi, must be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glove box techniques.[16] All glassware must be rigorously dried beforehand, typically by oven-drying or flame-drying under vacuum.[16]

-

Reagent Transfer: Use a syringe or cannula to transfer n-BuLi. Never handle it in an open container.[17] Ensure the syringe is dry and purged with inert gas before use. A small amount of positive inert gas pressure in the reagent bottle will facilitate the transfer.[17]

-

Temperature Control: Metalation reactions are often exothermic. The reaction should be performed in a cooling bath (e.g., dry ice/acetone) to control the temperature and prevent runaway reactions.[18]

-

Quenching: After the reaction is complete, any excess organolithium reagent must be quenched safely. This is typically done at low temperature by the slow, dropwise addition of a proton source like isopropanol, followed by methanol, and finally water.[17][19] Never add water directly to an unquenched organolithium reaction, as this can cause a violent reaction and fire.

Caption: Experimental Workflow for the Safe Metalation of this compound.

Emergency Procedures: Preparedness is Key

Despite the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spills

-

Minor Spills: For a small spill of this compound solid, sweep it up carefully, avoiding dust generation, and place it in a sealed container for waste disposal.[1]

-

Spills of Solutions: For spills of this compound in a solvent, absorb the spill with a non-combustible material like sand or vermiculite.[5]

-

Pyrophoric Reagent Spills: For a spill of n-BuLi, immediately cover the spill with powdered lime (calcium carbonate) or dry sand to smother it.[5] DO NOT use water or a carbon dioxide fire extinguisher , as these will react violently with the organolithium reagent.[1]

Fire

-

This compound Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[1]

-

Organolithium Fire: Use a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher.[5] Again, never use water .

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

Waste Disposal and Decontamination

-

Waste Disposal: All waste containing this compound and its derivatives should be collected in a properly labeled, sealed container and disposed of as hazardous waste according to institutional and local regulations.[1] Quenched organolithium waste should also be disposed of as hazardous waste.[17]

-

Decontamination of Glassware: After a reaction, glassware should be decontaminated. For reactions involving organolithiums, the glassware should be carefully rinsed with a non-reactive solvent (e.g., hexane or toluene) to remove residual reagent, and the rinsate should be quenched.[17] Following this, a standard cleaning procedure with a detergent or a base bath can be used.[20]

Conclusion

This compound is a valuable building block in modern chemical research. By understanding its hazard profile, implementing a robust hierarchy of controls, and adhering to meticulous experimental techniques, particularly when using highly reactive reagents, researchers can safely harness its synthetic potential. This guide serves as a foundation for developing laboratory-specific safety protocols, fostering a culture of safety, and ensuring the well-being of all personnel in the pursuit of scientific advancement.

References

- 1. ehs.uci.edu [ehs.uci.edu]

- 2. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.columbia.edu [research.columbia.edu]

- 4. ehs.ucr.edu [ehs.ucr.edu]

- 5. njit.edu [njit.edu]

- 6. pksafety.com [pksafety.com]

- 7. Substituted benzothiophene - Wikipedia [en.wikipedia.org]

- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 9. queensu.ca [queensu.ca]

- 10. research.arizona.edu [research.arizona.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. 3m.com [3m.com]

- 14. esafetysupplies.com [esafetysupplies.com]

- 15. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 16. jk-sci.com [jk-sci.com]

- 17. enhs.uark.edu [enhs.uark.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. ehs.uci.edu [ehs.uci.edu]

- 20. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Thianaphthene (Benzo[b]thiophene)

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thianaphthene Functionalization

This compound, or benzo[b]thiophene, is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities and are core components of numerous pharmaceuticals, including the osteoporosis drug Raloxifene and the antipsychotic agent Sertindole. The electronic properties of the this compound ring system also make it a valuable component in organic electronics. The ability to precisely and efficiently functionalize the this compound core is therefore of paramount importance for the discovery and development of novel molecules with tailored properties.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the strategic C-C and C-N bond formation on the this compound nucleus. These methods offer a significant advantage over classical approaches, providing high yields, broad functional group tolerance, and predictable regioselectivity under relatively mild conditions. This guide provides an in-depth analysis of the key palladium-catalyzed cross-coupling reactions on this compound, offering detailed protocols, mechanistic insights, and practical guidance to empower researchers in this field.

Understanding the Reactivity of the this compound Core

The regiochemical outcome of cross-coupling reactions on this compound is dictated by the intrinsic electronic properties of the bicyclic system. The thiophene ring is significantly more electron-rich and reactive than the fused benzene ring. Within the thiophene moiety, the C2 and C3 positions exhibit distinct reactivity profiles.

-

C2 Position: Generally more acidic and kinetically favored for deprotonation, making it a common site for C-H activation and lithiation.

-

C3 Position: Often the thermodynamically preferred site for electrophilic attack.

This inherent reactivity allows for selective functionalization, but also presents challenges in achieving desired regioselectivity. The choice of catalyst, ligand, base, and reaction conditions is therefore critical in directing the reaction to the desired position.[1]

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone reaction for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl this compound derivatives. It involves the reaction of a halo-thianaphthene with an organoboron reagent.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the halo-thianaphthene to a Pd(0) complex. This is often the rate-determining step, and its efficiency is influenced by the C-X bond strength (I > Br > Cl). The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process activated by a base. Finally, reductive elimination yields the coupled product and regenerates the active Pd(0) catalyst.

Protocol: Suzuki Coupling of 3-Bromothis compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromothis compound.

Materials:

-

3-Bromothis compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromothis compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenylthis compound.

Expertise & Causality:

-

Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be employed.

-

Base Selection: An inorganic base like K₂CO₃ is crucial for activating the boronic acid for transmetalation. The aqueous phase is necessary to dissolve the base.

-

Solvent System: The biphasic toluene/water system is standard. Toluene solubilizes the organic components, while water dissolves the inorganic base.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [2] |

| 3-Bromothis compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [2] |

| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75 | [3] |

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a highly versatile method for C-C bond formation and is particularly noted for its tolerance of a wide variety of functional groups.[4][5][6] The main drawback is the toxicity of the organotin reagents and byproducts.

Mechanistic Rationale

The Stille coupling follows a similar catalytic cycle to the Suzuki reaction: oxidative addition, transmetalation, and reductive elimination.[4] A key difference is that the transmetalation step does not typically require activation by a base. The rate of transmetalation can be accelerated by the addition of copper(I) salts or fluoride ions.[6]

Protocol: Stille Coupling of 3-Bromothis compound with 2-(Tributylstannyl)thiophene

Materials:

-

3-Bromothis compound (1.0 mmol, 1.0 equiv)

-

2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

-

Anhydrous and degassed Toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk tube, add 3-bromothis compound and 2-(tributylstannyl)thiophene.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous and degassed toluene via syringe.

-

Add Pd(PPh₃)₄ to the mixture.

-

Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography. To remove tin byproducts, it can be beneficial to wash the crude mixture with a saturated aqueous solution of KF or to use triethylamine in the chromatography eluent.

Expertise & Causality:

-

Ligand Choice: Triphenylphosphine is a standard ligand for Stille couplings. For less reactive substrates, more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.

-

Additives: While not included in this general protocol, additives like CuI can significantly accelerate the reaction by facilitating the transmetalation step.[7] Lithium chloride is also often added to promote the reaction.[4]

| This compound Substrate | Stannane Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 2-Bromothis compound | Vinyltributyltin | PdCl₂(PPh₃)₂ (2) | None | THF | 65 | 92 |

| 3-Iodothis compound | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (3) | CuI | Benzene | 25 | 89 |

| 2-(Tributylstannyl)this compound | Iodobenzene | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | None | Toluene | 100 | 85 |

Heck-Mizoroki Reaction: Olefination of Thianaphthenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new C-C bond at an sp² carbon. On this compound, this typically involves coupling a halo-thianaphthene with an alkene.

Mechanistic Rationale

The reaction starts with the oxidative addition of the halo-thianaphthene to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene (migratory insertion). A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base, which neutralizes the generated hydrohalic acid.[5]

Protocol: Heck Reaction of 3-Bromothis compound with Styrene

Materials:

-

3-Bromothis compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

-

Anhydrous DMF (5 mL)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF.

-

Add 3-bromothis compound, styrene, and triethylamine to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield (E)-3-styrylthis compound.

Expertise & Causality:

-

Base Selection: A hindered amine base like triethylamine is commonly used to regenerate the Pd(0) catalyst without competing as a nucleophile. Inorganic bases like K₂CO₃ can also be effective.[8] The choice of base can influence side reactions like olefin isomerization.[8]

-

Ligand Choice: Phosphine ligands are crucial. For electron-rich heteroaryl halides like bromothianaphthenes, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can enhance the rate of oxidative addition, which is often a challenge.[8][9]

-

Solvent: Polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the palladium salts and reagents at elevated temperatures.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the coupling of aryl halides with a vast range of amines.[11][12][13]

Mechanistic Rationale